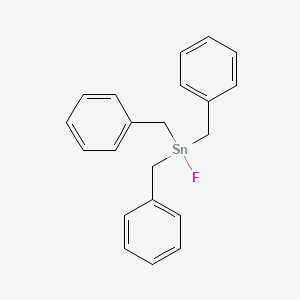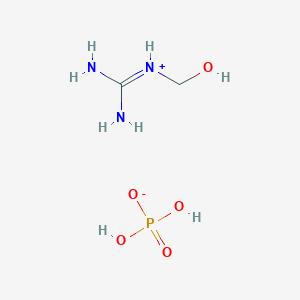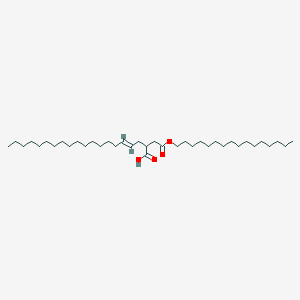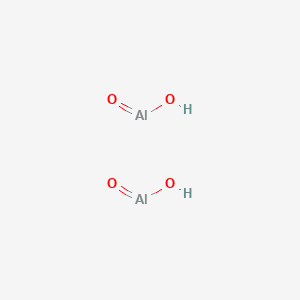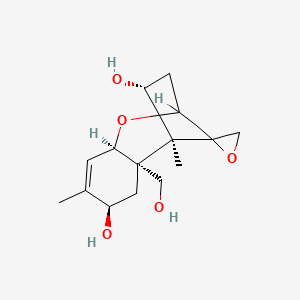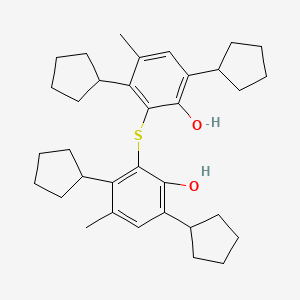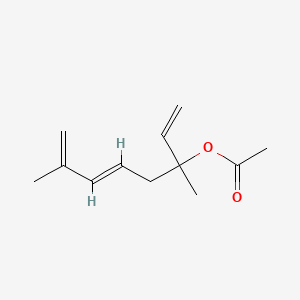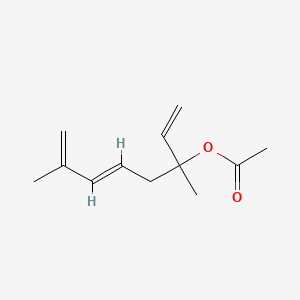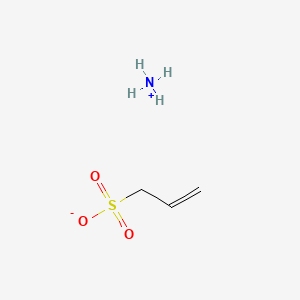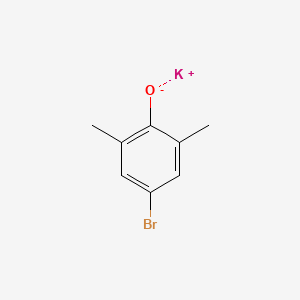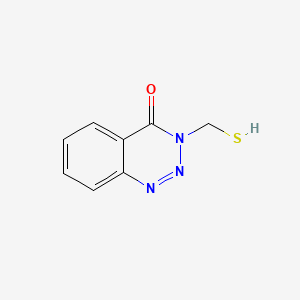
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is a heterocyclic compound that features a benzotriazine core with a mercaptomethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- typically involves the reaction of 1,2,3-benzotriazin-4(3H)-one with a suitable thiol reagent under controlled conditions. One common method involves the use of a mercaptomethylating agent in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, a visible-light-mediated nitrogen-centered Norrish reaction can be employed to achieve high yields of the desired product under mild conditions .
化学反応の分析
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- undergoes various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Various substituted benzotriazine derivatives.
科学的研究の応用
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzotriazine core can interact with nucleic acids and proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Lacks the mercaptomethyl group, resulting in different reactivity and applications.
3-Mercaptomethyl-1,2,4-triazole: Similar thiol functionality but different ring structure, leading to distinct chemical properties.
4-Mercaptomethyl-1,2,3-triazole: Another isomer with a different arrangement of nitrogen atoms in the ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(mercaptomethyl)- is unique due to the combination of the benzotriazine core and the mercaptomethyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
28527-10-8 |
|---|---|
分子式 |
C8H7N3OS |
分子量 |
193.23 g/mol |
IUPAC名 |
3-(sulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3OS/c12-8-6-3-1-2-4-7(6)9-10-11(8)5-13/h1-4,13H,5H2 |
InChIキー |
JUQVZSJBYSTBNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



